REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)C#N.Cl.[C:17]([OH:20])(=[O:19])[CH3:18]>>[CH3:3][C:2]1[CH:1]=[C:18]([CH:7]=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:17]([OH:20])=[O:19]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(C#N)C=CC1N1CCOCC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the reaction was heated
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Type
|
TEMPERATURE
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Details
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at reflux for 35 h
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Duration
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35 h
|
Type
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CUSTOM
|
Details
|
The acetic acid was evaporated in vacuo
|
Type
|
WASH
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Details
|
The solution was washed
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |